2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid
Description
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid is a polyhalogenated benzoic acid derivative characterized by a trifluoromethyl (-CF₃) group at position 4, chlorine at position 2, and fluorine at position 3 on the aromatic ring. This substitution pattern imparts unique electronic and steric properties, making it a compound of interest in agrochemical and pharmaceutical synthesis.
Properties
IUPAC Name |
2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIOOXKQWUDMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid can be synthesized through the fluorination of trifluoromethylbenzoic acid using reagents such as chlorine and hydrofluoric acid. The reaction conditions can be optimized based on the desired purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fluorination processes. These processes typically use continuous flow reactors to ensure consistent product quality and high efficiency. The use of advanced catalysts and optimized reaction parameters further enhances the production yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, as it can modulate the activity of target enzymes or receptors by binding to their active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key analogues and their structural differences are summarized below:
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl group at position 4 in the target compound and its analogue (CAS 23228-45-7) significantly lowers the pKa compared to non-CF₃-containing derivatives like 4-(3-chloro-4-fluorophenyl)benzoic acid. For example, trifluoromethyl groups reduce pKa by ~1–2 units compared to methyl or hydrogen substituents due to their strong electron-withdrawing nature .
- In contrast, 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid (from ) exhibits a phenoxy linkage, leading to greater molecular flexibility and lower melting points (~150–160°C vs. ~200°C for the target compound).
Physical and Chemical Properties
Notes:
- The target compound’s lower solubility compared to 4-(3-chloro-4-fluorophenyl)benzoic acid is attributed to increased hydrophobicity from the CF₃ group and fluorine .
- The crystal structure of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid reveals intermolecular hydrogen bonding between carboxyl groups, which may also occur in the target compound, influencing its solid-state stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid, and what reaction conditions are critical for optimizing yields?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where halogenated benzoic acid derivatives (e.g., 2-chloro-4-iodobenzoic acid) react with trifluoromethylphenylboronic acid. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or toluene are typically used. Temperature control (80–110°C) and inert atmosphere (N₂/Ar) are critical to prevent side reactions. Post-reaction purification via recrystallization or column chromatography ensures high purity .
- Key Parameters : Catalyst loading (1–5 mol%), solvent choice (DMF for faster kinetics), and stoichiometric ratios (1:1.2 boronic acid:halide) directly impact yields.
Q. How do the substituents (Cl, F, CF₃) influence the physicochemical properties of this compound, such as acidity or solubility?
- Analysis : The electron-withdrawing trifluoromethyl (-CF₃) and halogen (Cl, F) groups enhance the acidity of the benzoic acid moiety. For example, pKa values for similar trifluoromethyl-substituted benzoic acids range from 2.5–3.6, compared to 4.19 for unsubstituted benzoic acid. Solubility in polar solvents (e.g., DMSO) is reduced due to increased lipophilicity from the -CF₃ group .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methods :
- NMR : ¹⁹F NMR distinguishes fluorine environments; δ ~ -60 ppm for -CF₃.
- HPLC-MS : Confirms molecular weight (MW ≈ 258.5 g/mol) and purity (>95%).
- XRD : Resolves crystal packing and confirms regiochemistry of substituents (SHELX software is widely used for refinement) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or coupling reactions?
- Approach : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example, the C-2 chloro group exhibits higher electrophilicity (Mulliken charge ≈ +0.3) than the C-3 fluoro group, making it prone to nucleophilic attack. Transition state simulations (e.g., in Gaussian 09) optimize reaction pathways for Suzuki coupling or amidation .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Troubleshooting :
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays.
- Bioavailability : Modify formulation (e.g., PEGylation) to enhance solubility.
- Target Engagement : Use CRISPR-engineered cell lines to validate enzyme inhibition (e.g., COX-2) observed in vitro .
Q. How does the substitution pattern affect crystallographic data refinement, particularly in cases of disorder or twinning?
- Crystallography : SHELXL refines disordered -CF₃ groups using PART and SUMP instructions. For twinned crystals (common in halogenated aromatics), HKLF5 data integration and TWIN/BASF commands in SHELX improve R-factor convergence (<5%) .
Q. What mechanistic insights explain unexpected by-products during its synthesis, such as dehalogenation or ester formation?
- Root Cause :
- Dehalogenation : Trace Pd(0) residues catalyze C-Cl bond cleavage under reducing conditions.
- Esterification : Residual alcohols (e.g., from solvents) react with the carboxylic acid under heat. Mitigation includes rigorous drying of reagents and using Pd scavengers (e.g., SiliaBond Thiol) .
Methodological Comparisons
Q. Comparative efficacy of Suzuki vs. Ullmann coupling for introducing the trifluoromethyl group: Which method offers better stereochemical control?
- Data :
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Suzuki | 75–85 | >95 | Moderate (C2/C4) |
| Ullmann | 60–70 | 85–90 | Low |
- Conclusion : Suzuki coupling is superior for regioselectivity but requires precise stoichiometry .
Safety & Handling
Q. What safety protocols are essential when handling this compound, given its halogenated and fluorinated substituents?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
